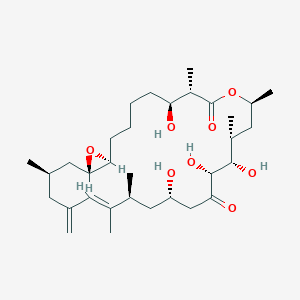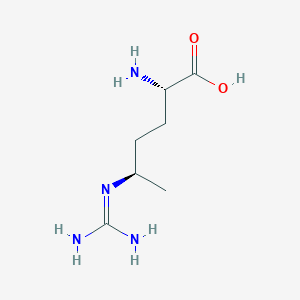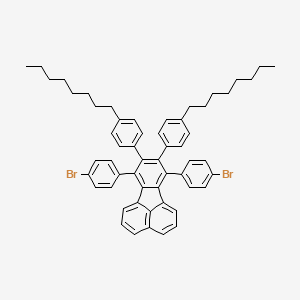
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by 4-octylphenyl groups. It derives from a hydride of a fluoranthene.
Wissenschaftliche Forschungsanwendungen
Explosive Detection
7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene has been utilized in the detection of nitroaromatic compounds (NACs), particularly for explosive detection. It displays remarkable sensitivity towards these compounds, exhibiting a detection limit in the femtogram range for trinitrotoluene (TNT) and picric acid (PA) through fluorescence quenching approaches in solution, vapor, and contact mode. Its quenching process is both static and fully reversible, indicating potential as a material for constructing portable optical devices for onsite explosive detection (Venkatramaiah, Kumar, & Patil, 2012).
Organic Light-Emitting Diodes (OLEDs)
This compound has been explored in the development of organic electroluminescent devices. Research on fluoranthene-based derivatives, including the mentioned compound, revealed high thermal stability and electron transport properties. These derivatives have been used to fabricate blue OLEDs, demonstrating their effectiveness as an electron transporting layer (Kumar & Patil, 2015).
Photoluminescent and Electroluminescent Properties
Studies have also investigated its use in photoluminescent and electroluminescent applications. Specifically, copolyfluorenes containing varying concentrations of 7,8,10-triarylfluoranthene groups, derived from this compound, have been synthesized. These materials exhibit strong blue emission in photoluminescence spectra and characteristic absorption peaks, along with reversible redox behavior, suggesting their utility in optoelectronic devices (Keshtov, Mal’tsev, Marochkin, Muranov, & Khokhlov, 2012).
Fluorescent Probes for Nitroaromatic Compounds
Another notable application is in the development of fluorescent probes for detecting nitroaromatic compounds. The unique structure of silicon-cored derivatives of this compound has been found effective in detecting explosives with high sensitivity and efficiency, making it a promising candidate for the design of new organic materials in fluorescence detection (Xie et al., 2014).
Synthesis of Novel Organic Materials
The compound has been a key player in the synthesis of new organic materials. For example, its use in the synthesis of photoinitiators for radical and cationic photopolymerizations under various light conditions demonstrates its versatility in material science and chemistry (Zhang et al., 2014).
Eigenschaften
Molekularformel |
C56H56Br2 |
|---|---|
Molekulargewicht |
888.8 g/mol |
IUPAC-Name |
7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |
InChI |
InChI=1S/C56H56Br2/c1-3-5-7-9-11-13-17-39-23-27-42(28-24-39)51-52(43-29-25-40(26-30-43)18-14-12-10-8-6-4-2)54(45-33-37-47(58)38-34-45)56-49-22-16-20-41-19-15-21-48(50(41)49)55(56)53(51)44-31-35-46(57)36-32-44/h15-16,19-38H,3-14,17-18H2,1-2H3 |
InChI-Schlüssel |
PPJKLKNFAIAUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)
![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)
![2-Amino-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B1260375.png)
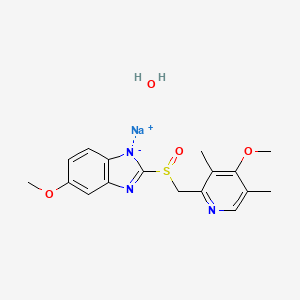


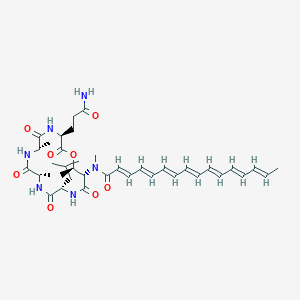
![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
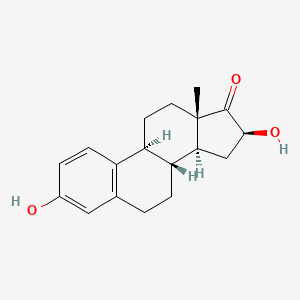
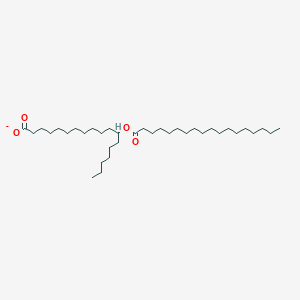
![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)
